
3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes a long alkyl chain and a hydroxyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pentanedioic acid derivative with 11,11-dimethyldodecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibitors or signaling molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The long alkyl chain can also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(11,11-Dimethyldodecyl)-3-hydroxybutanedioic acid
- 3-(11,11-Dimethyldodecyl)-3-hydroxyhexanedioic acid
Uniqueness
3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88444-06-8 |
|---|---|
Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(11,11-dimethyldodecyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,3)12-10-8-6-4-5-7-9-11-13-19(24,14-16(20)21)15-17(22)23/h24H,4-15H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
NFMBEEGAYCGQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


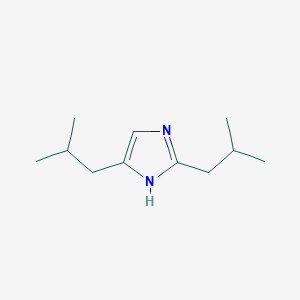
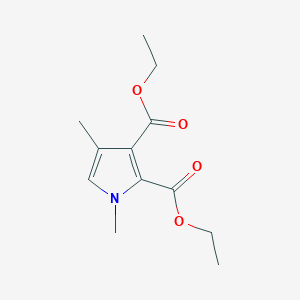
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)


![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
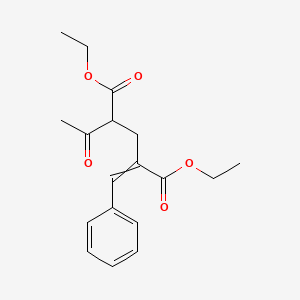
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)

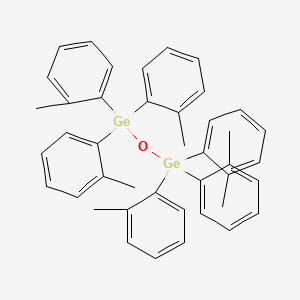

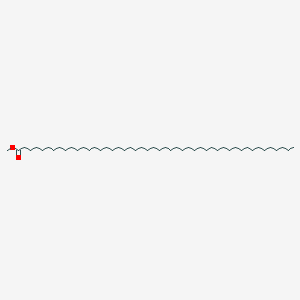
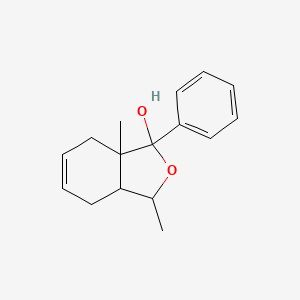
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
